2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone
Description
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone is a brominated acetophenone derivative featuring hydroxyl groups at the 2, 4, and 6 positions of the aromatic ring. This symmetrical substitution pattern distinguishes it from other hydroxyacetophenones, influencing its physicochemical properties and reactivity.
Properties
Molecular Formula |
C8H7BrO4 |
|---|---|
Molecular Weight |
247.04 g/mol |
IUPAC Name |
2-bromo-1-(2,4,6-trihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7BrO4/c9-3-7(13)8-5(11)1-4(10)2-6(8)12/h1-2,10-12H,3H2 |
InChI Key |
YSKFIOATMBLNNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)C(=O)CBr)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone can be synthesized through the bromination of 1-(2,4,6-trihydroxyphenyl)ethanone. The reaction typically involves the use of bromine as the brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination of the ethanone group .
Industrial Production Methods
Industrial production of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or other reduced derivatives.
Common Reagents and Conditions
Bromination: Bromine in acetic acid.
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted ethanones, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity: Research indicates that derivatives of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have shown IC50 values ranging from 1.7 to 2.9 µM against A549 (lung cancer) and HT-29 (colon cancer) cells, indicating potent antiproliferative effects .
- Mechanism of Action: The compound induces cell cycle arrest at the G2/M phase and activates apoptosis pathways through caspase-3 activation. This mechanism has been confirmed through cytotoxicity assays and cell cycle analysis .
2. Antimicrobial Properties
- Antifungal Activity: Derivatives of this compound have been evaluated for their antifungal properties, showing moderate efficacy against various fungal strains. This suggests potential applications in developing new antifungal agents .
3. Synthesis of Complex Molecules
- The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of novel pharmaceuticals .
4. Material Science
- In material science, 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone is explored for its potential use in developing new materials due to its reactive functional groups that can participate in polymerization reactions or serve as crosslinking agents .
Data Tables
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | IC50 values: 1.7 - 2.9 µM |
| Induction of apoptosis | Activation of caspase-3 | |
| Antimicrobial Properties | Antifungal activity | Moderate efficacy against fungi |
| Synthesis | Intermediate for complex molecules | Facilitates further chemical modifications |
| Material Science | Development of new materials | Potential for use as crosslinking agent |
Case Studies
Case Study 1: Cytotoxicity Assays
In a study assessing the cytotoxic effects on cancer cell lines (A549 and HT-29), it was found that structural modifications significantly influenced antiproliferative activity. For instance, moving the methoxy group from the para to meta position drastically reduced activity, highlighting the importance of molecular structure in drug design .
Case Study 2: Cell Cycle Analysis
Treatment with derivatives resulted in increased mRNA levels of Cyclin B1, indicating G2/M phase arrest. Immunocytochemistry revealed loss of intact microtubule structures in treated cells, confirming the compound's mechanism of action in disrupting normal cell cycle progression .
Case Study 3: Comparative Studies
A comparative analysis showed that analogues functionalized with N,N-dimethyl aniline exhibited significant cytotoxic activity with average IC50 values between 1.7 - 2.9 µM across various cancer cell lines, emphasizing the versatility of this compound in medicinal applications .
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system under study .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and molecular properties:
*Estimated based on structural analogs.
Physicochemical Properties
- Melting Points: 3,4,5-Trihydroxy analog: 138–159°C (discrepancy suggests polymorphism or impurities) . 5-Fluoro-2-hydroxy analog: 86–87°C , lower due to reduced hydrogen bonding. Expected for Target Compound: Likely >130°C, similar to other trihydroxy bromoethanones.
- Solubility : Hydroxyl groups enhance water solubility compared to methyl or halogen-substituted analogs (e.g., trimethylphenyl analog is less polar).
Key Research Findings
Synthetic Challenges : Asymmetrical hydroxy substitution (e.g., 3,4,5-trihydroxy) leads to lower yields compared to symmetrical derivatives .
Solubility Trends : Hydroxyl-rich analogs exhibit higher aqueous solubility, critical for pharmaceutical formulations .
Thermal Stability : Symmetrical substitution (2,4,6) may improve crystallinity and stability compared to adjacent hydroxyls (2,3,4) .
Biological Activity
2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone is an organic compound that has garnered significant interest in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of derivatives related to acetophenones, which are known for their diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone is C11H11BrO4. The compound features a bromine atom and three hydroxyl groups on the phenyl ring, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, such as enzymes and receptors.
The biological activity of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease pathways. For instance, it acts as an inhibitor of protein tyrosine phosphatase (PTP) 1B, which is implicated in diabetes and obesity .
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been investigated for its potential to combat bacterial infections .
- Anticancer Properties : In vitro studies have demonstrated that 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone can induce apoptosis in cancer cell lines. Its cytotoxic effects are believed to be mediated through mitochondrial pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone:
Case Studies
Several studies have explored the biological effects of 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone:
- Anticancer Study : A study evaluated the compound's ability to induce apoptosis in K562 cells. Results indicated that treatment led to increased mitochondrial permeability and reactive oxygen species (ROS) generation, suggesting a mitochondrial-mediated apoptotic pathway .
- Antimicrobial Assessment : The compound was tested against common bacterial strains. It demonstrated significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .
- Enzyme Inhibition Research : Investigations into the inhibition of PTP1B revealed that 2-Bromo-1-(2,4,6-trihydroxyphenyl)ethanone acts as a reversible inhibitor with an IC50 value indicating effective inhibition at micromolar concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
